

# The Binding Affinity of BI-0282 to MDM2: A Technical Overview

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Compound of Interest		
Compound Name:	BI-0282	
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This technical guide provides an in-depth analysis of the binding affinity of **BI-0282**, a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction. Developed for researchers, scientists, and drug development professionals, this document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the broader context of the MDM2-p53 signaling pathway.

**BI-0282** is a spiro-oxindole derivative that effectively disrupts the interaction between MDM2 and the tumor suppressor protein p53.[1] By binding to the p53-binding pocket on MDM2, **BI-0282** liberates p53 from its primary negative regulator, leading to the restoration of p53's transcriptional activity and subsequent tumor cell cycle arrest and apoptosis in p53 wild-type cancers.[2][3]

## **Quantitative Binding Affinity Data**

The potency of **BI-0282** has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear indication of the compound's efficacy in disrupting the MDM2-p53 interaction and inhibiting the proliferation of cancer cells harboring wild-type p53.



Parameter	Value	Assay Type	Description	Reference
IC50	5 nM	ALPHASCREEN Assay	A bead-based proximity assay measuring the direct inhibition of the human MDM2 and a human p53-derived peptide interaction.	[2]
IC50	152 nM	SJSA-1 Cellular Assay	Measures the anti-proliferative activity in the MDM2-amplified, p53 wild-type SJSA-1 osteosarcoma cell line.	[2]
IC50	163 nM	SJSA-1 Cellular Assay	A separate study confirming the anti-proliferative potency of BI-0282 in the SJSA-1 cell line.	[1]

## The MDM2-p53 Signaling Pathway

The tumor suppressor p53 plays a crucial role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, hypoxia, and oncogene activation. MDM2 is an E3 ubiquitin ligase that acts as the primary negative regulator of p53.[4] [5] Under normal physiological conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[4] This creates an autoregulatory feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[4][5] In many cancers with wild-type p53, the overexpression of MDM2 leads to the

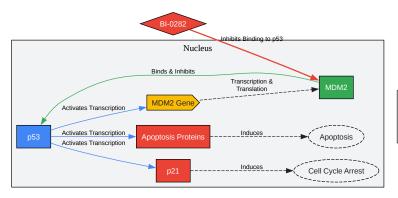


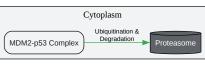


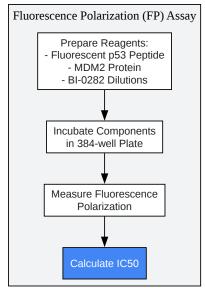


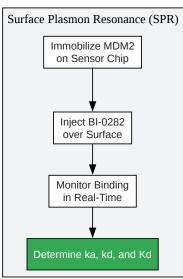
abrogation of p53's tumor-suppressive functions.[6] Small molecule inhibitors like **BI-0282** are designed to disrupt this interaction, thereby stabilizing and activating p53.

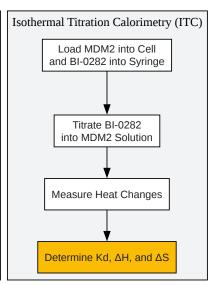














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